2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound falls under the category of spiro compounds, which are defined by two or more rings that share a single atom. The specific molecular formula for this compound is with a molecular weight of 240.30 g/mol. It is primarily utilized in scientific research due to its potential applications in medicinal chemistry and as a building block for more complex molecules .
The synthesis of 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves several key steps:
Common reaction conditions include the use of solvents like dichloromethane or dioxane and the application of various catalysts depending on the specific reactions involved. For instance, basic conditions may be employed for deprotection steps, while acidic conditions can facilitate certain acylation reactions .
The molecular structure of 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid can be described as follows:
The InChI Key for this compound is OVYBWRQPZUHUFX-HNNXBMFYSA-N, which provides a unique identifier for its chemical structure .
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets within biological systems. These interactions can influence various signaling pathways, leading to therapeutic effects such as inhibition of certain enzymes or modulation of receptor activities. The precise mechanisms depend on the context in which the compound is applied .
The log P value indicates moderate lipophilicity, suggesting potential bioavailability in biological systems .
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
The construction of the 2,6-diazaspiro[3.4]octane scaffold necessitates strategic bond disconnections centered on the spiro carbon atom. A robust multi-gram synthesis begins with commercially available N-Boc-azetidin-3-one (1), which undergoes Horner-Wadsworth-Emmons olefination to install an α,β-unsaturated ester moiety, yielding intermediate 2 with high efficiency (>85% yield). The pivotal [3+2] cycloaddition step utilizes 2 and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine under lithium fluoride catalysis, generating the functionalized spirocyclic core 3 in 56% yield after minimal purification. This sequence demonstrates exceptional atom economy while establishing the critical spiro junction and introducing the carboxylic acid precursor [3].
Subsequent manipulation targets the C8-carboxylic acid functionality: Alkaline hydrolysis of ester 3 proceeds quantitatively, followed by controlled derivatization. Weinreb amide formation (4d) enables further transformation via reduction to the aldehyde and reductive amination to access dimethylamino variant 5d (72% yield over two steps). Alternatively, direct amidation produces carboxamides 4a–c. The benzyl protecting group on the secondary nitrogen is then selectively removed via catalytic hydrogenation (Pd/C, H₂), yielding 7 as a versatile intermediate for N-alkylation. Reductive methylation of 7 installs the N-methyl group, producing 8 without epimerization at the sensitive spiro center [3] [6].
Table 1: Key Intermediates and Yields in Spirocyclic Core Synthesis
Intermediate | Structural Feature | Synthetic Step | Yield (%) |
---|---|---|---|
2 | α,β-Unsaturated Ester | Horner-Wadsworth-Emmons Olefination | >85 |
3 | Spirocyclic Ester | [3+2] Cycloaddition | 56 |
7 | N-Deprotected (Secondary Amine) | Catalytic Hydrogenolysis of 3 | 89 |
8 | N-Methylated Derivative | Reductive Alkylation of 7 | 91 |
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for orthogonal nitrogen protection during the synthesis of complex 2,6-diazaspiro[3.4]octanes. Its introduction onto the azetidine nitrogen early in the synthetic sequence (as in 1) provides critical chemoselectivity during subsequent transformations. The Boc group exhibits remarkable stability under the basic and reductive conditions required for ester hydrolysis (3 → acid) and benzyl deprotection (Cbz removal from 3 → 7). This stability contrasts sharply with other protecting groups, enabling sequential deprotection-functionalization sequences essential for introducing diverse pharmacophores [2] [6].
Crucially, the steric bulk of the Boc group significantly modulates reactivity at the proximal azetidine nitrogen, preventing undesired quaternization or side reactions during alkylation steps. Furthermore, its acid-labile deprotection profile (using trifluoroacetic acid (TFA) or HCl in dioxane) allows clean removal under conditions typically tolerated by the C8-carboxylic acid and other sensitive functional groups appended during synthesis. This enables selective exposure of the secondary amine for further derivatization after other transformations are complete. The crystalline nature of Boc-protected intermediates like tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8) facilitates purification and characterization, contributing to process robustness [4] [5] [6].
The C8-carboxylic acid moiety presents a versatile handle for structural diversification via well-established carbon-heteroatom bond-forming reactions. Amide coupling stands as the most exploited transformation, utilizing coupling agents like HATU or EDCI with amines to generate diverse carboxamides (4a-d). Propargylamide 9, synthesized via amidation with propargylamine, serves as a key precursor for cyclodehydrative aromatization reactions en route to azole bioisosteres [3] [8].
Esterification (e.g., methyl, ethyl, benzyl esters) via Fischer–Speier or Steglich methods offers reversible masking of the acid, useful for modulating polarity during intermediate steps. Reductive transformations are less common but accessible; conversion to the primary alcohol via reduction (e.g., LiAlH₄) yields hydroxymethyl derivatives, useful spacers. Decarboxylative pathways, though requiring specific activation, offer routes to simplify the scaffold [1] [10].
Beyond simple (alkyl)amides, sophisticated heterocycle grafting exploits the carboxylic acid. Reaction with acetamidoxime followed by cyclodehydration (using TBAF) yields 1,2,4-oxadiazole 23. Similarly, hydrazide 14 (from hydrazinolysis) undergoes condensation with amidines (e.g., acetamidine, cyclopropanecarboxamidine) under thermal conditions (170°C) to furnish 1,2,4-triazoles 19 and 20. These transformations effectively replace the carboxylic acid with metabolically stable bioisosteric heterocycles like triazoles and oxadiazoles, significantly altering physicochemical properties while retaining vectoriality [3] [8].
Table 2: Carboxylic Acid Derivatization Strategies and Applications
Reaction Type | Reagents/Conditions | Product Class | Key Application |
---|---|---|---|
Amide Coupling | Amine, EDCI/HOBt, DCM/rt | Alkyl/Aryl Amides (e.g., 4a-d) | Precursors for nitrofuroyl derivatives |
Propargyl Amide Formation | Propargylamine, DIPEA, DMF | Propargylamide (e.g., 9) | Precursor for imidazole/oxazole synthesis |
1,2,4-Oxadiazole Formation | Acetamidoxime, TBAF, heat | 1,2,4-Oxadiazole (e.g., 23) | Bioisostere for amide/carboxylate |
1,2,4-Triazole Formation | Hydrazide + Amidines, 170°C | 1,2,4-Triazole (e.g., 19, 20) | Metabolic stabilization; polarity modulation |
Acryloylation | Acryloyl chloride, Base, Low Temp | Acrylamide (e.g., Patent ex.) | Covalent inhibitors (e.g., KRAS G12C) |
The formation of the spirocyclic core relies critically on efficient dipole generation and cycloaddition. The [3+2] strategy employs N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as a masked precursor for an azomethine ylide dipole. Lithium fluoride (LiF) acts as a mild and effective catalyst for the desilylation and formaldehyde elimination sequence that generates the reactive ylide in situ [3].
This catalytically generated dipole readily engages in a stereoselective 1,3-dipolar cycloaddition with the electron-deficient double bond of 2. The reaction proceeds with high exo-selectivity, dictated by the steric and electronic constraints of the Michael acceptor and the dipole, leading to the desired spiro[3.4]octane framework 3 with the correct relative stereochemistry. The LiF catalysis offers advantages over stoichiometric bases (e.g., CsF) by minimizing side reactions and simplifying purification [3].
Alternative catalytic approaches enable further diversification of the heterocyclic periphery appended to the carboxylic acid. Zinc triflate (Zn(OTf)₂) catalyzes the hydroamination-cycloaromatization of propargylamide 9. In the presence of benzylamine, this cascade yields imidazole 10 via a proposed 5-endo-dig cyclization. Remarkably, performing the reaction without an external amine under otherwise identical conditions (Zn(OTf)₂ catalyst) diverts the pathway towards oxazole 11 formation through a different cycloisomerization mechanism. This catalytic switch highlights the potential for generating diverse heterocyclic scaffolds from a common carboxylic acid-derived precursor [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1